5-Chlorouracil

Descripción general

Descripción

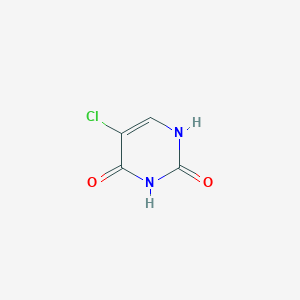

El 5-Clorouracilo es un derivado halogenado de la uracilo, una base pirimidínica que se encuentra en el ARN. Es conocido por su actividad mutagénica y se ha estudiado por su potencial como agente antitumoral desde la década de 1950 . El compuesto se caracteriza por la sustitución de un átomo de cloro en la posición 5 del anillo de uracilo, lo que altera significativamente sus propiedades químicas y biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común para sintetizar 5-Clorouracilo implica la reacción de la uracilo con hipoclorito de sodio en condiciones ácidas . La reacción procede de la siguiente manera:

- La uracilo se disuelve en una solución diluida de ácido sulfúrico.

- Se agrega hipoclorito de sodio a la solución, lo que da como resultado la cloración de la uracilo en la posición 5 para formar 5-Clorouracilo.

Métodos de producción industrial

En entornos industriales, el 5-Clorouracilo se puede producir haciendo reaccionar la uracilo con cloruro de tionilo en un disolvente de dicloroetano . El proceso involucra:

- Añadir 5-Clorouracilo y cloruro de tionilo a dicloroetano.

- Realizar una reacción de reflujo con aislamiento térmico.

- Añadir agua a la mezcla y separar la capa acuosa.

- Destilar el dicloroetano para obtener 2,4,5-tricloropirimidina, que se puede procesar aún más para obtener 5-Clorouracilo.

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Clorouracilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro en la posición 5 se puede sustituir por otros grupos.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, alterando su estado de oxidación.

Hidrólisis: El 5-Clorouracilo se puede hidrolizar en condiciones ácidas o básicas.

Reactivos y condiciones comunes

Hipoclorito de sodio: Se utiliza para reacciones de cloración.

Cloruro de tionilo: Se emplea en la síntesis industrial.

Ácidos y bases: Se utilizan en reacciones de hidrólisis.

Productos principales

5-Bromouracilo: Se forma al sustituir el átomo de cloro por un átomo de bromo.

5-Fluorouracilo: Otro derivado halogenado con importantes propiedades anticancerígenas.

Aplicaciones Científicas De Investigación

Biochemical Research

DNA Damage Marker

5-Chlorouracil is recognized as a marker for DNA damage induced by hypochlorous acid (HOCl), a reactive species generated during inflammation. A study developed a sensitive gas chromatography-mass spectrometry (GC-MS) assay that detects 5-ClUra released from DNA after treatment with HOCl. The findings indicated that 5-ClUra levels increased significantly in DNA from cells exposed to HOCl, suggesting its utility as a biomarker for oxidative stress and inflammation-related DNA damage .

Mutagenic Properties

Research has demonstrated that this compound possesses mutagenic and clastogenic properties. It has been shown to induce sister-chromatid exchanges and is associated with carcinogenicity in various biological systems. The compound's ability to substitute for thymine in nucleic acids alters base pairing dynamics, which can lead to mutations during DNA replication . This property makes it valuable for studying mutagenesis and the mechanisms underlying cancer development.

Therapeutic Applications

Cancer Research

this compound is structurally related to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. While 5-FU is primarily employed for treating various cancers, 5-ClUra has been investigated for its potential as an anti-tumor agent due to its ability to interfere with nucleic acid metabolism. Studies have shown that it can enhance the effects of ionizing radiation on tumor cells, making it a candidate for radiosensitization in cancer therapy .

Analytical Chemistry

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the acid-base equilibrium of this compound in different solvents, providing insights into its structural properties and interactions with biological molecules. This application is crucial in drug discovery as it helps characterize ligand-receptor interactions and optimize binding affinities .

Environmental Monitoring

The adsorption characteristics of this compound onto clay minerals have been explored using infrared (IR) and Raman spectroscopic techniques. Understanding how this compound interacts with environmental matrices is essential for assessing its fate and transport in ecosystems, particularly concerning pollution control efforts .

Case Studies

Mecanismo De Acción

El mecanismo de acción del 5-Clorouracilo implica su incorporación al ADN en lugar de la timina. Esta sustitución puede conducir a mutaciones e interrumpir los procesos normales de replicación y reparación del ADN . El compuesto también puede formar complejos estables con el ADN, interfiriendo con su función y provocando la muerte celular. El objetivo molecular principal es la timidilato sintasa, una enzima crucial para la síntesis del ADN .

Comparación Con Compuestos Similares

El 5-Clorouracilo forma parte de una familia de derivados halogenados de la uracilo, que incluyen:

5-Fluorouracilo: Ampliamente utilizado como fármaco anticancerígeno debido a su capacidad para inhibir la timidilato sintasa.

5-Bromouracilo: Conocido por sus propiedades mutagénicas y utilizado en la investigación genética.

5-Iodouracilo: Exhibe efectos letales y mutagénicos sobre el bacteriófago T4.

Propiedades

IUPAC Name |

5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075137 | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-81-1 | |

| Record name | 5-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.